molecular formula C10H12BrNO2 B13967417 7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol

7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol

Cat. No.: B13967417
M. Wt: 258.11 g/mol
InChI Key: OETBCLWEHYFUCC-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 5th position, and a hydroxyl group at the 4th position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom at the desired position on the isoquinoline ring.

    Methoxylation: Introduction of a methoxy group at the 5th position.

    Hydroxylation: Introduction of a hydroxyl group at the 4th position.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve the desired selectivity and yield. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the bromine atom can introduce various functional groups such as azides or nitriles .

Scientific Research Applications

7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methoxy and hydroxyl groups.

    5-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the bromine and hydroxyl groups.

    4-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the bromine and methoxy groups.

Uniqueness

7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol is unique due to the presence of all three functional groups (bromine, methoxy, and hydroxyl) on the isoquinoline ring.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinolin-4-ol

InChI

InChI=1S/C10H12BrNO2/c1-14-9-3-7(11)2-6-4-12-5-8(13)10(6)9/h2-3,8,12-13H,4-5H2,1H3

InChI Key

OETBCLWEHYFUCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(CNC2)O)Br

Origin of Product

United States

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